molecular formula C10H14N2O2S2 B4923758 N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B4923758
M. Wt: 258.4 g/mol
InChI Key: BXYOKTHQCMSPST-UHFFFAOYSA-N
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Description

N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as AG490, is a small molecule inhibitor that has gained significant attention in the field of scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

AG490 selectively inhibits N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules, including STAT3. Inhibition of the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway leads to decreased cell proliferation and survival, as well as increased apoptosis.
Biochemical and Physiological Effects
AG490 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. AG490 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. AG490 has also been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.

Advantages and Limitations for Lab Experiments

AG490 has several advantages for lab experiments, including its specificity for N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide, its potency, and its ability to inhibit the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway. However, AG490 also has some limitations, including its potential off-target effects and its poor solubility in aqueous solutions.

Future Directions

AG490 has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in various diseases. Some future directions for AG490 research include:
1. Combination therapy: AG490 may be used in combination with other drugs to enhance its therapeutic efficacy and reduce potential side effects.
2. Development of analogs: Analogues of AG490 with improved solubility and selectivity may be developed to enhance its therapeutic potential.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of AG490 in humans.
4. Development of drug delivery systems: Novel drug delivery systems, such as nanoparticles or liposomes, may be developed to improve the pharmacokinetics and bioavailability of AG490.
In conclusion, AG490 is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to evaluate its safety and efficacy in humans and to develop novel drug delivery systems to enhance its therapeutic potential.

Synthesis Methods

AG490 can be synthesized through a multi-step process, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with N-(3-methoxypropyl)amine to form N-{[(3-methoxypropyl)amino]carbonyl}-2-thiophenecarboxamide, which is subsequently reacted with thiourea to form AG490. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. AG490 has been shown to inhibit the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-tumor effects in various cancer types, including breast, prostate, and lung cancer.

properties

IUPAC Name

N-(3-methoxypropylcarbamothioyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c1-14-6-3-5-11-10(15)12-9(13)8-4-2-7-16-8/h2,4,7H,3,5-6H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYOKTHQCMSPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide

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